(2-Chloro-4-methylphenyl)methanol

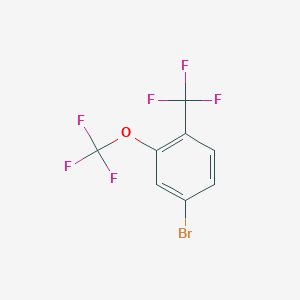

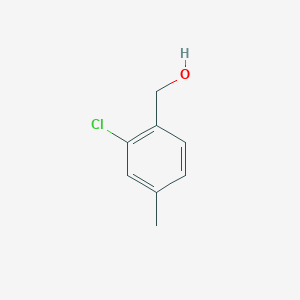

Übersicht

Beschreibung

“(2-Chloro-4-methylphenyl)methanol” is a chemical compound. It is a transformation/degradation product of herbicides found in the environment through landfills and runoff .

Synthesis Analysis

The synthesis of “this compound” involves several known techniques such as NMR, FT-IR, CHNS, and Mass . The reagents were prepared in the first step .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using techniques like ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . The crystal structure and Hirshfeld surface analysis of the molecule have also been performed .Chemical Reactions Analysis

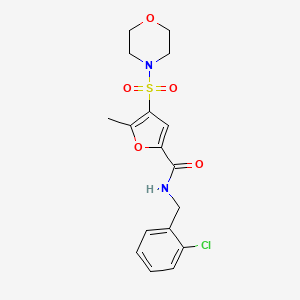

The chemical reactions involving “this compound” have been studied. For example, it has been used in the synthesis of N-arylacetamides, which are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.58 g/mol, a XLogP3 of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count .Wissenschaftliche Forschungsanwendungen

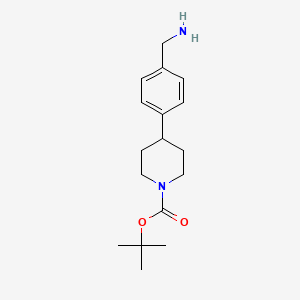

(2-Chloro-4-methylphenyl)methanol is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of chiral compounds, which are used in drug discovery and development. It can also be used as a starting material for the synthesis of other compounds, such as aryl halides, aryl sulfonates, and aryl ethers.

Wirkmechanismus

Mode of Action

It is known that the compound can undergo various chemical reactions, potentially leading to the formation of complexes with certain metals

Result of Action

The molecular and cellular effects of (2-Chloro-4-methylphenyl)methanol’s action are currently unknown. Given the compound’s potential to form complexes with certain metals , it is possible that it could have a variety of effects at the molecular and cellular levels.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2-Chloro-4-methylphenyl)methanol in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a versatile intermediate that can be used to synthesize a wide range of compounds. However, there are some limitations to its use in laboratory experiments. It is volatile, so it must be handled with care. It is also toxic, so it should not be used in experiments involving animals or humans.

Zukünftige Richtungen

The future directions for (2-Chloro-4-methylphenyl)methanol research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and other chemicals is needed. It could also be used as a starting material for the synthesis of other compounds, such as aryl halides, aryl sulfonates, and aryl ethers. Finally, further research into the safety and toxicity of this compound is needed.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

(2-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAVRWRWRCLETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)

![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)

![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)

![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)

![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)